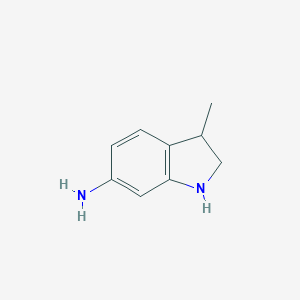
3-Methylindolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylindolin-6-amine is a chemical compound that belongs to the class of indole-based psychoactive substances. It is a derivative of tryptamine and has been found to have potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-Methylindolin-6-amine has potential applications in scientific research as it has been found to have agonistic activity at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. It has been suggested that 3-Methylindolin-6-amine may have a role in the treatment of psychiatric disorders such as depression and anxiety.
Mecanismo De Acción
The mechanism of action of 3-Methylindolin-6-amine involves its binding to the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates the phospholipase C pathway. The activation of this pathway leads to the release of intracellular calcium and the activation of protein kinase C. This ultimately leads to changes in neuronal activity and neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methylindolin-6-amine are not fully understood. However, it has been suggested that it may have effects on the serotonin and dopamine systems in the brain. These effects may lead to changes in mood, cognition, and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methylindolin-6-amine in lab experiments include its potential as a tool for studying the 5-HT2A receptor and its agonistic activity. However, the limitations of using this compound include its potential toxicity and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on 3-Methylindolin-6-amine. These include the investigation of its potential as a therapeutic agent for psychiatric disorders, the exploration of its effects on other neurotransmitter systems, and the development of safer and more effective derivatives. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and the body.
Conclusion:
In conclusion, 3-Methylindolin-6-amine is a chemical compound that has potential applications in scientific research. Its synthesis method involves the reaction of indole-3-carboxaldehyde with methylamine in the presence of a reducing agent. It has agonistic activity at the 5-HT2A receptor and may have a role in the treatment of psychiatric disorders. However, further research is needed to determine its long-term effects and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-Methylindolin-6-amine involves the reaction of indole-3-carboxaldehyde with methylamine in the presence of a reducing agent. The reducing agent used can be sodium borohydride or lithium aluminum hydride. The reaction is carried out in an organic solvent such as ethanol or methanol. The product obtained is a white crystalline powder with a melting point of 198-200°C.
Propiedades
Número CAS |
151981-13-4 |
|---|---|
Nombre del producto |
3-Methylindolin-6-amine |
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
3-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5,10H2,1H3 |
Clave InChI |
XDIBEQBIUTWONB-UHFFFAOYSA-N |
SMILES |
CC1CNC2=C1C=CC(=C2)N |
SMILES canónico |
CC1CNC2=C1C=CC(=C2)N |
Sinónimos |
1H-Indol-6-amine,2,3-dihydro-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



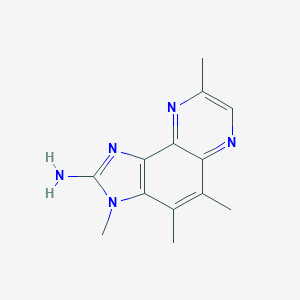
![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)
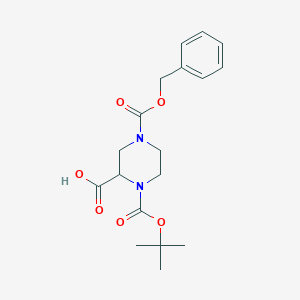

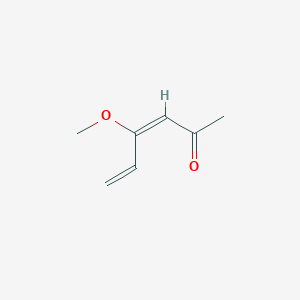
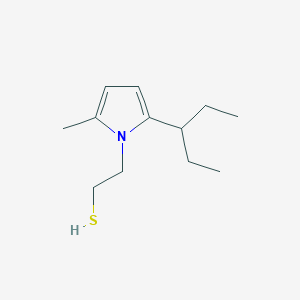
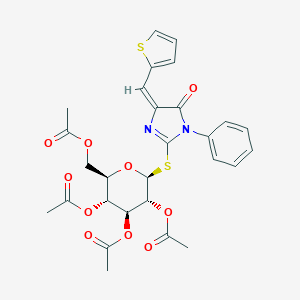

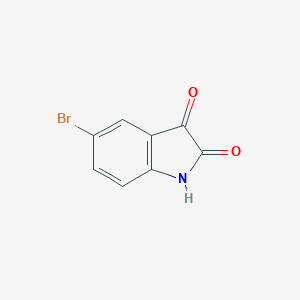

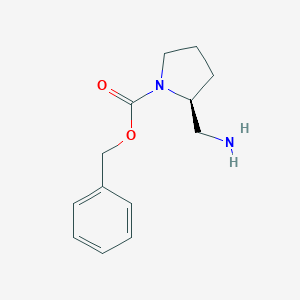
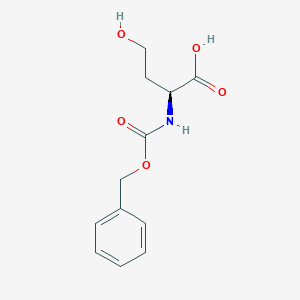
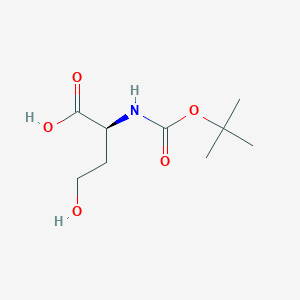
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)